Cas no 1255574-71-0 (5-Bromo-2-chloro-4-iodotoluene)

5-Bromo-2-chloro-4-iodotoluene is a halogenated toluene derivative with a molecular formula of C₇H₅BrClI. This compound features a unique combination of bromo, chloro, and iodo substituents on the aromatic ring, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its multi-halogenated structure enables selective functionalization, facilitating applications in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The presence of iodine enhances reactivity in metal-catalyzed transformations, while the chloro and bromo groups offer additional modification sites. This compound is particularly valuable for constructing complex aromatic frameworks in medicinal chemistry and materials science. High purity grades ensure consistent performance in demanding synthetic applications.
5-Bromo-2-chloro-4-iodotoluene structure
1255574-71-0 structure
Product name:5-Bromo-2-chloro-4-iodotoluene
CAS No:1255574-71-0
MF:C7H5BrClI
MW:331.376072645187
CID:1024495
PubChem ID:53216883

5-Bromo-2-chloro-4-iodotoluene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-4-chloro-2-iodo-5-methylbenzene
    • 5-BROMO-2-CHLORO-4-IODOTOLUENE
    • Benzene, 1-bromo-4-chloro-2-iodo-5-methyl-
    • SCHEMBL17193555
    • A890166
    • 1255574-71-0
    • BS-19692
    • DTXSID50682012
    • AKOS015833988
    • DB-368391
    • CS-0211467
    • MFCD17926499
    • 5-Bromo-2-chloro-4-iodotoluene
    • MDL: MFCD17926499
    • Inchi: InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
    • InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1Cl)I)Br

Computed Properties

  • Exact Mass: 329.83100
  • Monoisotopic Mass: 329.83079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0.00000
  • LogP: 4.01550

5-Bromo-2-chloro-4-iodotoluene Security Information

5-Bromo-2-chloro-4-iodotoluene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

5-Bromo-2-chloro-4-iodotoluene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B682493-100mg
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0
100mg
$ 81.00 2023-04-18
TRC
B682493-1g
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0
1g
$ 333.00 2023-04-18
Alichem
A019088775-5g
1-Bromo-4-chloro-2-iodo-5-methylbenzene
1255574-71-0 95%
5g
$492.48 2023-09-03
Fluorochem
216073-5g
1-Bromo-4-chloro-2-iodo-5-methylbenzene
1255574-71-0 95%
5g
£600.00 2022-03-01
TRC
B682493-500mg
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0
500mg
$ 236.00 2023-04-18
Crysdot LLC
CD12168777-5g
1-Bromo-4-chloro-2-iodo-5-methylbenzene
1255574-71-0 95+%
5g
$452 2024-07-23
A2B Chem LLC
AA30724-1g
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0 96%
1g
$108.00 2024-04-20
Ambeed
A868061-25g
1-Bromo-4-chloro-2-iodo-5-methylbenzene
1255574-71-0 96%
25g
$1193.0 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1282137-5g
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0 96%
5g
¥3446.00 2024-08-09
TRC
B682493-250mg
5-Bromo-2-chloro-4-iodotoluene
1255574-71-0
250mg
$ 155.00 2023-04-18

5-Bromo-2-chloro-4-iodotoluene Related Literature

Additional information on 5-Bromo-2-chloro-4-iodotoluene

Recent Advances in the Application of 5-Bromo-2-chloro-4-iodotoluene (CAS: 1255574-71-0) in Chemical and Pharmaceutical Research

5-Bromo-2-chloro-4-iodotoluene (CAS: 1255574-71-0) is a halogenated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals, agrochemicals, and materials science applications. Its unique combination of bromo, chloro, and iodo substituents on the toluene backbone provides multiple reactive sites for further functionalization, making it a valuable building block in medicinal chemistry.

Recent studies have highlighted the role of 5-Bromo-2-chloro-4-iodotoluene in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. Researchers have successfully employed this compound in Suzuki-Miyaura and Sonogashira couplings to construct complex molecular architectures with potential therapeutic applications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel kinase inhibitors, showing promising activity against various cancer cell lines.

In material science, 5-Bromo-2-chloro-4-iodotoluene has been utilized as a precursor for the development of organic electronic materials. Its ability to undergo various halogen exchange reactions makes it particularly valuable for creating π-conjugated systems with tailored electronic properties. Recent work published in Advanced Materials has shown that derivatives of this compound can serve as efficient hole-transport materials in organic photovoltaics, achieving power conversion efficiencies exceeding 15%.

The pharmaceutical applications of 5-Bromo-2-chloro-4-iodotoluene have expanded significantly in the past two years. Several research groups have reported its use in the synthesis of potential antiviral agents, particularly targeting RNA viruses. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel nucleoside analogs showing potent activity against SARS-CoV-2 variants, with EC50 values in the low micromolar range.

From a synthetic chemistry perspective, recent advances have focused on developing more sustainable methods for utilizing 5-Bromo-2-chloro-4-iodotoluene. Green chemistry approaches, including photocatalytic transformations and flow chemistry techniques, have been successfully applied to reactions involving this compound. These developments not only improve the environmental profile of synthetic processes but also enhance reaction selectivity and yields.

Looking forward, the unique properties of 5-Bromo-2-chloro-4-iodotoluene position it as a key player in several emerging research areas. Its potential applications in PROTAC (Proteolysis Targeting Chimera) technology and targeted protein degradation are currently being explored by multiple pharmaceutical companies. Additionally, its use in the development of covalent inhibitors and radiopharmaceuticals represents promising directions for future research.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1255574-71-0)5-Bromo-2-chloro-4-iodotoluene
A890166
Purity:99%
Quantity:25g
Price ($):1074.0